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Compound of Interest

Compound Name: Dimethyl 2-aminomalonate

Cat. No.: B6351953 Get Quote

Disclaimer: This guide provides a comprehensive analysis of the spectroscopic data for Diethyl

2-aminomalonate hydrochloride. While the initial request specified the dimethyl ester, publicly

available, high-quality spectroscopic data for this specific compound is scarce. The diethyl

analogue is a widely used and well-characterized surrogate, offering valuable insights into the

spectroscopic properties of 2-aminomalonate esters.

Introduction
Diethyl 2-aminomalonate hydrochloride is a versatile reagent in organic synthesis, serving as a

key building block for a variety of nitrogen-containing compounds, including amino acids and

heterocyclic systems. Its synthetic utility is underscored by the presence of a primary amine

and two ester functionalities, allowing for a diverse range of chemical transformations. A

thorough understanding of its spectroscopic properties is paramount for reaction monitoring,

quality control, and structural confirmation in research, development, and manufacturing

settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for diethyl 2-aminomalonate

hydrochloride, grounded in established experimental protocols and spectroscopic principles.
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The structure of diethyl 2-aminomalonate hydrochloride presents several key features that give

rise to characteristic spectroscopic signals. The presence of ethyl ester groups, a methine

proton adjacent to the amino group, and the ammonium salt itself all contribute to a unique

spectral fingerprint.

Caption: Molecular structure of Diethyl 2-aminomalonate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For diethyl 2-aminomalonate hydrochloride, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

¹H NMR Spectroscopy
Data Summary:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.3 Triplet 6H -O-CH₂-CH₃

~4.3 Quartet 4H -O-CH₂-CH₃

~5.0 Singlet 1H CH-NH₃⁺

~8.5-9.0 Broad Singlet 3H -NH₃⁺

Interpretation and Experimental Rationale:

The ¹H NMR spectrum of diethyl 2-aminomalonate hydrochloride in a solvent like DMSO-d₆

displays four distinct signals. The upfield triplet at approximately 1.3 ppm corresponds to the six

protons of the two equivalent methyl groups of the ethyl esters. The splitting into a triplet is due

to coupling with the adjacent methylene protons. The quartet at around 4.3 ppm is assigned to

the four protons of the two equivalent methylene groups, with the quartet multiplicity arising

from coupling to the neighboring methyl protons. The methine proton, situated between the two

ester groups and the ammonium group, appears as a singlet at approximately 5.0 ppm. The

protons of the ammonium group typically appear as a broad singlet in the downfield region
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(around 8.5-9.0 ppm), and its chemical shift can be concentration and solvent dependent. The

choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the salt and for

observing the exchangeable ammonium protons.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of diethyl 2-aminomalonate hydrochloride

and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a

clean NMR tube.

Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR

spectrometer.

Data Acquisition: Standard acquisition parameters are generally sufficient. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in DMSO-d6 Transfer to NMR Tube Insert Sample into Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction Reference Spectrum

Click to download full resolution via product page

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy
Data Summary:
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Chemical Shift (δ) ppm Assignment

~14 -O-CH₂-CH₃

~55 CH-NH₃⁺

~63 -O-CH₂-CH₃

~166 C=O

Interpretation and Experimental Rationale:

The proton-decoupled ¹³C NMR spectrum provides complementary information to the ¹H NMR.

The methyl carbons of the ethyl groups appear at the highest field, around 14 ppm. The

methine carbon, being attached to the electron-withdrawing amino and carbonyl groups, is

found at approximately 55 ppm. The methylene carbons of the ethyl esters resonate at about

63 ppm. The carbonyl carbons of the ester groups are the most deshielded, appearing at

approximately 166 ppm. The choice of a proton-decoupled experiment simplifies the spectrum

by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Setup: The experiment is performed on the same NMR spectrometer, switching to

the ¹³C channel.

Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the lower

natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a

longer relaxation delay are typically required compared to ¹H NMR.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation,

phasing, and baseline correction. Chemical shifts are referenced to the solvent peak of

DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Medium-Strong N-H stretch (ammonium salt)

~2980-2850 Medium C-H stretch (aliphatic)

~1750 Strong C=O stretch (ester)

~1200 Strong C-O stretch (ester)

Interpretation and Experimental Rationale:

The IR spectrum of diethyl 2-aminomalonate hydrochloride shows several characteristic

absorption bands. The broad and strong absorption in the 3000-2800 cm⁻¹ region is indicative

of the N-H stretching vibrations of the ammonium salt. The C-H stretching vibrations of the

ethyl groups appear in the 2980-2850 cm⁻¹ range. A very strong and sharp absorption band

around 1750 cm⁻¹ is characteristic of the C=O stretching of the ester functional groups. The C-

O stretching vibration of the esters gives rise to a strong band at approximately 1200 cm⁻¹. The

sample is typically prepared as a solid dispersion in potassium bromide (KBr) to avoid solvent

interference and to obtain a high-quality spectrum of the solid material.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

Sample Preparation: Grind a small amount (1-2 mg) of diethyl 2-aminomalonate

hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a

thin, transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of air should be collected prior to the sample

measurement.
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Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum.

Sample Preparation (KBr Pellet)

Data Acquisition Data Processing

Grind Sample with KBr Press into Pellet

Acquire Sample SpectrumAcquire Background Spectrum Fourier Transform Baseline Correction

Click to download full resolution via product page

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Data Summary (Expected for the free amine):

m/z Interpretation

175 [M-HCl]⁺, molecular ion of the free amine

130 [M-HCl - OC₂H₅]⁺

102 [M-HCl - COOC₂H₅]⁺

88 [CH(NH₂)COOC₂H₅]⁺

Interpretation and Experimental Rationale:
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When analyzed by techniques like electrospray ionization (ESI), diethyl 2-aminomalonate

hydrochloride will likely show the molecular ion of the free amine at m/z 175, corresponding to

the loss of HCl. The fragmentation pattern will be dictated by the lability of the ester groups.

Common fragments would include the loss of an ethoxy group (-OC₂H₅) to give a fragment at

m/z 130, or the loss of an entire carbethoxy group (-COOC₂H₅) resulting in a fragment at m/z

102. A significant fragment at m/z 88 corresponding to [CH(NH₂)COOC₂H₅]⁺ is also expected.

The choice of a soft ionization technique like ESI is critical to observe the molecular ion with

minimal fragmentation.

Experimental Protocol: Mass Spectrometry (ESI)

Sample Preparation: Prepare a dilute solution of diethyl 2-aminomalonate hydrochloride in a

suitable solvent such as methanol or acetonitrile/water.

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The

ions are then guided into the mass analyzer, and the mass spectrum is recorded.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

characterization of diethyl 2-aminomalonate hydrochloride. The ¹H and ¹³C NMR spectra

confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups,

and mass spectrometry confirms the molecular weight and provides insights into the

fragmentation patterns. The detailed experimental protocols and interpretations offer a robust

framework for researchers, scientists, and drug development professionals to confidently

identify and characterize this important synthetic building block.

To cite this document: BenchChem. [Spectroscopic Characterization of Diethyl 2-
Aminomalonate Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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